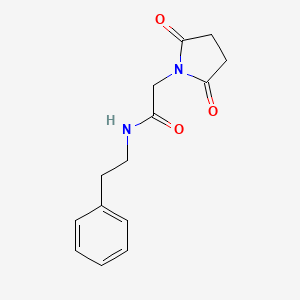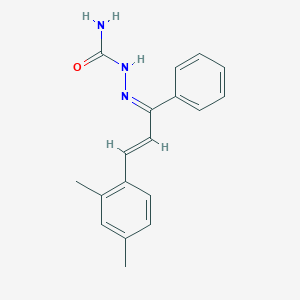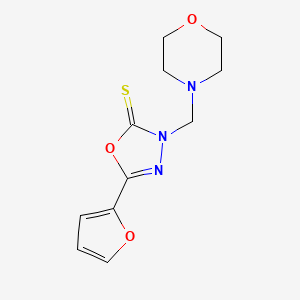![molecular formula C19H21NO4 B5724536 {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid
描述
{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 369.48 g/mol.
作用机制
The mechanism of action of BPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. BPA has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. BPA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
BPA has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BPA can inhibit the proliferation of cancer cells and induce apoptosis. BPA has also been shown to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. In vivo studies have shown that BPA can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
BPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. BPA is also stable under a wide range of conditions and can be stored for long periods of time. However, BPA has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. BPA is also relatively expensive compared to other chemical compounds.
未来方向
For research and development of BPA include drug delivery, materials science, plant growth regulation, and safety evaluation.
科学研究应用
BPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BPA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. BPA has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, BPA has been studied for its ability to enhance plant growth and improve crop yield. In materials science, BPA has been used as a monomer in the synthesis of polymers and resins.
属性
IUPAC Name |
2-[4-[(4-tert-butylbenzoyl)amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)14-6-4-13(5-7-14)18(23)20-15-8-10-16(11-9-15)24-12-17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHZFMSDFXUKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Tert-butylphenyl)carbonyl]amino}phenoxy)acetic acid | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)




![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)

![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)